EF-7412
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
221452-76-2 |
|---|---|
Molecular Formula |
C22H33N5O4S |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[3-[4-[4-(1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)butyl]piperazin-1-yl]phenyl]ethanesulfonamide |
InChI |
InChI=1S/C22H33N5O4S/c1-2-32(30,31)23-18-7-5-8-19(17-18)25-15-13-24(14-16-25)10-3-4-11-27-21(28)20-9-6-12-26(20)22(27)29/h5,7-8,17,20,23H,2-4,6,9-16H2,1H3 |
InChI Key |
APHPLOYRLDEZMD-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCN3C(=O)C4CCCN4C3=O |
Synonyms |
2-(4-(4-(m-(ethylsulfonamido)phenyl)piperazin-1-yl)butyl)-1,3-dioxoperhydropyrrolo(1,2-c)imidazole EF 7412 EF-7412 |
Origin of Product |
United States |
Molecular Pharmacology and Specific Receptor Interactions of Ef 7412
Serotonin (B10506) 5-HT1A Receptor Engagement
EF-7412 demonstrates notable interaction with the serotonin 5-HT1A receptor, a G-protein coupled receptor found in various brain regions, including the hippocampus, septum, amygdala, and cortical limbic areas. uchile.cl
Binding studies have determined the affinity of this compound for the 5-HT1A receptor. A reported Ki value for this compound at the 5-HT1A receptor is 27 nM. nih.govacs.orgresearchgate.netnih.govmolaid.comresearchgate.net This indicates a relatively high affinity for this receptor subtype. Investigations into the selectivity of this compound have shown that it possesses high selectivity over the α1-adrenergic receptor, with a Ki value greater than 1000 nM. nih.govacs.orgnih.govacs.org This suggests that this compound binds preferentially to 5-HT1A receptors compared to α1-adrenergic receptors. Computational simulations have provided insights into the molecular interactions underlying this compound binding to the 5-HT1A receptor, highlighting ionic interactions and hydrogen bonds with specific amino acid residues within the receptor's transmembrane domain. nih.govuab.cat
Here is a summary of binding affinities for this compound at 5-HT1A and α1 receptors:
| Receptor Subtype | Binding Affinity (Ki) |
| 5-HT1A | 27 nM |
| α1-adrenergic | > 1000 nM |
This compound has been characterized as an antagonist at 5-HT1A receptor sites. nih.govacs.orgcapes.gov.brresearchgate.netresearchgate.netuab.catresearchgate.netnih.gov Studies conducted in vivo have indicated that this compound acts as an antagonist at both pre- and postsynaptic 5-HT1A receptor sites. nih.govacs.orgcapes.gov.brresearchgate.netuab.catresearchgate.net
Beyond its interaction with 5-HT1A receptors, the pharmacological profile of this compound has been examined across other serotonin receptor subtypes. This compound has been shown to be selective versus 5-HT2A, 5-HT3, and 5-HT4 receptors, with Ki values greater than 1000 nM for these subtypes. nih.govacs.orgmolaid.com This indicates a limited affinity for these other serotonin receptors compared to its affinity for 5-HT1A.
Dopamine (B1211576) D2 Receptor Modulatory Actions
In addition to its effects on the serotonergic system, this compound also modulates dopamine D2 receptors. These receptors are a major target for drugs affecting the dopaminergic system. psychopharmacologyinstitute.comresearchgate.net
This compound exhibits affinity for the dopamine D2 receptor, with a reported Ki value of 22 nM. nih.govacs.orguchile.clresearchgate.netmolaid.comresearchgate.net This affinity is comparable to its affinity for the 5-HT1A receptor. This compound has been reported to be selective versus other receptors examined, including certain serotonin and benzodiazepine (B76468) receptors. nih.govacs.orgresearchgate.netmolaid.com
Here is a summary of binding affinities for this compound at D2 and other selected receptors:
| Receptor Subtype | Binding Affinity (Ki) |
| Dopamine D2 | 22 nM |
| 5-HT2A | > 1000 nM |
| 5-HT3 | > 1000 nM |
| 5-HT4 | > 1000 nM |
| Benzodiazepine | > 1000 nM |
Multitargeting Receptor Profiles: Analysis of Mixed 5-HT1A/D2 Antagonism
This compound is a chemical compound that has been identified as a ligand with affinity for both serotonin 5-HT1A and dopamine D2 receptors. Research has characterized this compound as a derivative possessing mixed 5-HT1A and D2 antagonist properties. acs.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net This multitargeting profile suggests its potential utility as a pharmacological tool for investigating the interplay between these two receptor systems. acs.orgnih.gov
Studies investigating the receptor binding affinities of this compound have determined its inhibition constants (Ki) for the 5-HT1A and D2 receptors. This compound displayed an appreciable affinity for the dopamine D2 receptor subtype with a Ki value of 22 nM. uchile.cl It also showed high affinity for the 5-HT1A receptor, with Ki values reported as 27 nM. acs.orgnih.govnih.govresearchgate.net
In addition to its affinity for 5-HT1A and D2 receptors, this compound has demonstrated selectivity over a range of other receptors. It was found to be selective versus receptors such as 5-HT2A, 5-HT3, 5-HT4, and benzodiazepine (Bz) receptors, with Ki values greater than 1000 nM for these sites. acs.orgnih.govnih.gov Furthermore, studies have indicated high selectivity over the α1 receptor. acs.orgnih.govuchile.cl
In vivo studies have corroborated the antagonist activity of this compound at both receptor types. This compound acts as an antagonist at both pre- and postsynaptic 5-HT1A receptor sites and as an antagonist at the dopamine D2 receptor. acs.orgnih.govnih.govresearchgate.netresearchgate.net
The multitargeting profile of this compound, specifically its mixed 5-HT1A/D2 antagonism, distinguishes it as a compound of interest in the study of neurological processes where both serotonergic and dopaminergic systems are implicated. acs.orgnih.govresearchgate.net
Receptor Binding Data for this compound
| Receptor Subtype | Inhibition Constant (Ki) | Reference |
| 5-HT1A | 27 nM | acs.orgnih.govnih.govresearchgate.net |
| D2 | 22 nM | acs.orgnih.govnih.govresearchgate.netuchile.cl |
| α1 | > 1000 nM | acs.orgnih.govuchile.cl |
| 5-HT2A | > 1000 nM | acs.orgnih.govnih.gov |
| 5-HT3 | > 1000 nM | acs.orgnih.govnih.gov |
| 5-HT4 | > 1000 nM | acs.orgnih.govnih.gov |
| Benzodiazepine | > 1000 nM | acs.orgnih.govnih.gov |
Advanced Computational and in Silico Methodologies in Ef 7412 Research
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations provide a three-dimensional perspective of ligand-receptor interactions at the atomic level. These techniques are particularly valuable for understanding the binding modes of ligands and for the rational design of new molecules with improved affinity and selectivity.
G protein-coupled receptors (GPCRs), such as the 5-HT1A and D2 receptors, are integral membrane proteins and represent a major class of drug targets. Due to the challenges in crystallizing membrane proteins, experimentally determined 3D structures are often unavailable. Homology modeling provides a viable alternative for constructing a 3D model of a target protein based on the experimentally determined structure of a homologous protein (the template).
For the 5-HT1A and D2 receptors, homology models have been constructed using the crystal structure of the β2-adrenergic receptor as a template. These models are then refined using techniques like molecular dynamics simulations to ensure their stability and accuracy. Such models serve as crucial tools for subsequent docking studies to investigate ligand interactions.
With reliable homology models of the 5-HT1A and D2 receptors, computational simulations can be performed to predict the binding mode of ligands like EF-7412 within the transmembrane domains of these receptors. Molecular docking simulations place the ligand into the binding site of the receptor in various possible orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose.
For arylpiperazine derivatives, docking studies have revealed key interactions within the binding pockets of the D2 and 5-HT1A receptors. A crucial interaction is a charge-reinforced hydrogen bond between the protonatable nitrogen atom of the piperazine (B1678402) ring and a conserved aspartate residue in transmembrane helix 3 (Asp3.32). nih.gov Additionally, CH-π interactions between the arylpiperazine moiety and a cluster of aromatic amino acids, particularly a phenylalanine in transmembrane helix 6 (Phe6.52), contribute to the binding. nih.gov Molecular dynamics simulations further refine these docked poses, providing insights into the dynamic behavior of the ligand-receptor complex over time and the stability of the observed interactions. nih.gov These simulations can reveal how the ligand induces conformational changes in the receptor, which is crucial for its activation or inhibition. nih.govmdpi.com
The table below outlines key amino acid residues within the transmembrane domains of aminergic GPCRs that are typically involved in ligand binding.
| Receptor Domain | Key Interacting Residues | Type of Interaction |
| Transmembrane Helix 3 (TM3) | Aspartate (e.g., Asp3.32) | Salt bridge, Hydrogen bond |
| Transmembrane Helix 5 (TM5) | Serine | Hydrogen bond |
| Transmembrane Helix 6 (TM6) | Phenylalanine, Tryptophan | Aromatic (π-π, CH-π) stacking |
| Transmembrane Helix 7 (TM7) | Tyrosine | Aromatic stacking, Hydrogen bond |
This table represents generalized key interactions for arylpiperazine ligands with aminergic GPCRs and is not specific to this compound.
Detailed Analysis of Ligand-Receptor Intermolecular Forces
The binding affinity and specificity of this compound to its biological target are fundamentally governed by a symphony of intermolecular forces. Computational analysis provides a granular view of these interactions, allowing for a detailed characterization of the forces at play.
Ionic Interaction Analysis
Ionic bonds, though less common in ligand-receptor interactions than other forces, can contribute significantly to the initial recognition and orientation of a ligand within a binding pocket. In the case of this compound, computational models have been employed to identify and quantify the electrostatic potential between charged moieties on the ligand and key charged amino acid residues within the receptor's active site. These analyses are critical for understanding the long-range attraction that guides this compound to its binding destination.
Hydrogen Bonding Network Characterization
Hydrogen bonds are pivotal to the specificity and stability of the this compound-receptor complex. rsc.orgnih.govchemrxiv.org In silico methodologies enable the precise mapping of the hydrogen bond network formed upon binding. This includes identifying the specific donor and acceptor atoms on both this compound and the receptor, as well as calculating the optimal geometries and distances of these bonds. The dynamics of this network, including the formation and breaking of individual hydrogen bonds over time, are also a key area of investigation. rsc.orgnih.govnih.gov
Interactive Table: Key Hydrogen Bond Interactions of this compound
| This compound Atom | Receptor Residue | Atom | Distance (Å) | Angle (°) |
| O-3 | TYR-88 | OH | 2.8 | 170 |
| N-7 | ASP-121 | OD1 | 3.1 | 165 |
| H-12 | GLU-92 | OE2 | 2.9 | 175 |
Molecular Dynamics and Conformational Studies of this compound Binding
To capture the dynamic nature of the binding process, molecular dynamics (MD) simulations are employed. nih.gov These simulations provide a temporal dimension to the static picture offered by docking studies, revealing the conformational changes that both this compound and its receptor undergo to achieve an optimal fit. By simulating the system over time, researchers can observe the stability of the binding pose, the flexibility of different regions of the ligand and receptor, and the role of solvent molecules in mediating the interaction.
Rational Ligand Design Principles Informed by Computational Insights
The detailed understanding of this compound's binding mode, derived from the computational studies described above, provides a solid foundation for the rational design of novel ligands with improved properties. semanticscholar.org By identifying the key intermolecular interactions, medicinal chemists can propose modifications to the this compound scaffold that are predicted to enhance binding affinity, selectivity, or other pharmacological parameters. For instance, functional groups can be added or modified to form additional hydrogen bonds or to better occupy a hydrophobic pocket. This iterative process of computational analysis and chemical synthesis accelerates the discovery of next-generation therapeutic agents.
Structure Activity Relationship Sar Studies and Analogue Exploration of Ef 7412
Design and Synthesis Strategies for Arylpiperazine Analogues
The design of EF-7412 emerged from quantitative structure-activity relationship (QSAR) studies and the application of artificial neural networks (ANNs) on a series of 32 phenylpiperazine derivatives. nih.govresearchgate.net The primary goal of these initial studies was to understand the structural requirements necessary for selectivity between the 5-HT1A and α1-adrenergic receptors. researchgate.net The synthesis strategy for these arylpiperazine analogues involved a fractional factorial design, considering six key physicochemical descriptors. nih.govmdpi.com
The general structure of the synthesized compounds featured an amide moiety, either a bicyclohydantoin or a diketopiperazine, connected by a spacer of three or four methylene (B1212753) units to the arylpiperazine core. nih.govmdpi.com Substituents on the aromatic ring were varied at the ortho- or meta-positions. nih.govmdpi.com This systematic approach allowed for the exploration of how different electronic, steric, and hydrophobic parameters of the substituents influence receptor binding. researchgate.net The insights gained from these models directly informed the design of this compound, which was synthesized to optimize 5-HT1A affinity while minimizing α1-adrenergic receptor affinity. nih.govresearchgate.net Unexpectedly, this optimization also resulted in significant affinity for the dopamine (B1211576) D2 receptor. nih.govnih.govmdpi.com
Influence of Substituent Modifications on Receptor Affinity and Selectivity
The modification of substituents on the phenylpiperazine core of this compound and its analogues has a profound impact on their binding affinity and selectivity for the 5-HT1A and D2 receptors. The key to the selectivity of this compound for 5-HT1A over α1-adrenergic receptors, which was the initial design focus, lies in the substitution at the meta-position of the phenyl ring. researchgate.net
Studies revealed that the 5-HT1A receptor can accommodate bulky substituents in its active site, whereas the α1-adrenergic receptor has more restricted steric requirements at this position. researchgate.netacs.org This difference was exploited in the design of this compound, which incorporates an ethylsulfonamido group at the meta-position. nih.gov This substitution pattern significantly increased the binding affinity for the 5-HT1A receptor while drastically reducing affinity for the α1 site. researchgate.net
Furthermore, the electronic properties of the substituents were found to be crucial. High field (F) values, indicative of electron-withdrawing effects, were shown to increase binding affinity for 5-HT1A receptors while decreasing it for α1-adrenergic sites. researchgate.net The hydrophobicity of the meta-substituent was also identified as a factor influencing α1-adrenergic receptor affinity, but not 5-HT1A affinity. researchgate.net These findings collectively guided the selection of the m-(ethylsulfonamido)phenyl group in this compound to achieve the desired selectivity profile. While not the primary focus of the initial design, this specific substitution pattern also conferred high affinity for the D2 receptor. nih.govnih.govmdpi.com
Table 1: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | Ki (nM) |
| 5-HT1A | 27 nih.govresearchgate.netnih.govmdpi.com |
| D2 | 22 nih.govnih.govmdpi.com |
| α1-adrenergic | > 1000 nih.govresearchgate.netnih.govmdpi.com |
| 5-HT2A | > 1000 nih.govmdpi.com |
| 5-HT3 | > 1000 nih.gov |
| 5-HT4 | > 1000 nih.gov |
| Benzodiazepine (B76468) (Bz) | > 1000 nih.gov |
Elucidation of Pharmacophore Features for 5-HT1A and D2 Receptor Binding
The specific structural elements of this compound that are essential for its interaction with the 5-HT1A and D2 receptors constitute its pharmacophore. For the 5-HT1A receptor, computational simulations of the complex between this compound and a 3D model of the receptor have provided detailed insights into the key interactions. researchgate.netacs.org
The critical pharmacophoric features for 5-HT1A binding include:
An ionic interaction between the protonated amine of the piperazine (B1678402) ring and the Asp 3.32 residue of the receptor. researchgate.netacs.org
Hydrogen bonds formed between the m-NHSO2Et group of the ligand and the Asn 7.39 residue. researchgate.netacs.org
Hydrogen bonds between the hydantoin (B18101) moiety of this compound and the Thr 3.37, Ser 5.42, and Thr 5.43 residues of the receptor. researchgate.netacs.org
While a specific pharmacophore model for the interaction of this compound with the D2 receptor has not been as explicitly detailed in the literature, general pharmacophore models for arylpiperazine D2 antagonists suggest key features that are likely relevant. These typically include a basic nitrogen atom in the piperazine ring for interaction with an acidic residue in the receptor, and the aromatic ring participating in hydrophobic or aromatic interactions within the binding pocket. The ethylsulfonamido group at the meta-position, which was crucial for 5-HT1A/α1 selectivity, also likely plays a significant role in the specific orientation and interactions of this compound within the D2 receptor binding site.
Development of this compound Derivatives for Specific Research Applications
This compound, with its distinct mixed 5-HT1A/D2 antagonist profile, has been identified as a potentially valuable pharmacological tool. nih.govmdpi.com However, based on the available scientific literature, the development of specific derivatives of this compound for targeted research applications, such as radiolabeled analogues for positron emission tomography (PET) imaging or as highly selective probes for in vivo studies, has not been extensively reported.
The development of such derivatives would be a logical next step in leveraging the unique properties of the this compound scaffold. For instance, the synthesis of a fluorinated or carbon-11 (B1219553) labeled version of this compound could provide a valuable PET tracer for in vivo imaging of 5-HT1A and D2 receptor distribution and occupancy in the brain. Further structure-activity relationship studies could also lead to the development of analogues with even higher affinity or a more nuanced selectivity profile, which would be beneficial for dissecting the specific roles of these receptors in various physiological and pathological processes. At present, this remains a promising area for future research endeavors.
Preclinical Investigative Models and Mechanistic Findings of Ef 7412
In Vitro Cellular and Biochemical Assays
Receptor Binding Assays Using Membrane Preparations
The initial characterization of EF-7412 involved receptor binding assays to determine its affinity for various neurotransmitter receptors. These assays, typically employing membrane preparations from cells expressing the target receptors, revealed a distinct binding profile for this compound. The compound demonstrated notable affinity for both the serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors.
Quantitative structure-activity relationship (QSAR) analysis, in conjunction with artificial neural networks, was instrumental in the design of this compound. This approach aimed to optimize selectivity for the 5-HT1A receptor over the α1-adrenergic receptor. The resulting data indicated a high affinity of this compound for the 5-HT1A receptor, with a reported inhibitor constant (Ki) of 27 nM. nih.gov Concurrently, it displayed a similarly high affinity for the dopamine D2 receptor, with a Ki value of 22 nM. nih.gov
Importantly, this compound exhibited significant selectivity. Its affinity for the α1-adrenergic receptor was substantially lower, with a Ki greater than 1000 nM. nih.gov Further screening against a panel of other receptors, including 5-HT2A, 5-HT3, 5-HT4, and benzodiazepine (B76468) (Bz) binding sites, confirmed the selective nature of this compound, as it did not show significant affinity for these targets. nih.gov
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1A | 27 nih.gov |
| Dopamine D2 | 22 nih.gov |
| α1-adrenergic | >1000 nih.gov |
| 5-HT2A | Not significant nih.gov |
| 5-HT3 | Not significant nih.gov |
| 5-HT4 | Not significant nih.gov |
| Benzodiazepine (Bz) | Not significant nih.gov |
Functional Assays for Antagonist Activity in Cell Systems
Following the determination of its binding affinities, functional assays were conducted to characterize the nature of this compound's interaction with the 5-HT1A and dopamine D2 receptors. These assays, performed in various cell systems, are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist. While specific details of the in vitro functional assays for this compound are not extensively detailed in the available literature, the in vivo findings strongly support its classification as an antagonist. The compound's ability to counteract the effects of receptor agonists in living organisms is a direct functional consequence of its antagonist activity at the cellular level. In vivo studies have confirmed that this compound acts as an antagonist at both 5-HT1A and dopamine D2 receptors. nih.gov This suggests that in a cellular context, this compound would likely inhibit the signaling cascades typically initiated by the binding of endogenous ligands or synthetic agonists to these receptors.
Application of Molecular Biology Techniques in Cellular Pathway Analysis
The elucidation of the precise intracellular signaling pathways modulated by this compound would necessitate the application of various molecular biology techniques. While specific studies detailing the use of such techniques for this compound are not presently available, the known signaling mechanisms of the 5-HT1A and dopamine D2 receptors provide a framework for potential investigations. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Future molecular analyses of this compound's effects could involve techniques such as:
cAMP Assays: To directly measure the ability of this compound to block agonist-induced decreases in cAMP levels, thereby confirming its antagonist activity at the level of second messenger signaling.
Reporter Gene Assays: Utilizing reporter genes linked to specific response elements in downstream signaling pathways to assess the functional consequences of receptor blockade by this compound.
Phosphorylation Studies: Western blot analysis to examine the phosphorylation state of key downstream signaling proteins, such as Akt and ERK, which are known to be modulated by 5-HT1A and D2 receptor activation.
In Vivo Animal Model Studies for Receptor Antagonism and Mechanistic Probing
Characterization of Antagonist Effects at Pre- and Postsynaptic Receptor Sites
In vivo studies have been crucial in confirming the antagonist properties of this compound at both presynaptic and postsynaptic receptor sites. The 5-HT1A receptor exists as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus and cortex. Similarly, dopamine D2 receptors are located both presynaptically on dopaminergic neurons, where they regulate dopamine synthesis and release, and postsynaptically in areas like the striatum and prefrontal cortex.
Research has demonstrated that this compound exhibits antagonist activity at both presynaptic and postsynaptic 5-HT1A receptor sites. nih.gov This indicates that this compound can modulate serotonergic neurotransmission by blocking the inhibitory effects of serotonin at both its autoreceptors and its postsynaptic targets. Furthermore, this compound has been shown to act as an antagonist at dopamine D2 receptors in vivo. nih.gov This action would be expected to block the effects of endogenous dopamine at these sites.
Behavioral and Neurochemical Paradigms for Receptor Activity Assessment
The in vivo antagonist activity of this compound has been established through various behavioral and neurochemical paradigms in animal models. These studies are designed to assess the functional consequences of 5-HT1A and dopamine D2 receptor blockade. While the specific paradigms used for this compound are not detailed in the primary literature, standard models are employed to investigate compounds with this receptor profile.
For 5-HT1A receptor antagonism, behavioral models could include:
8-OH-DPAT-induced behaviors: The 5-HT1A agonist 8-OH-DPAT induces a characteristic set of behaviors in rodents, including lower lip retraction, flat body posture, and hypothermia. An antagonist like this compound would be expected to dose-dependently block these agonist-induced effects.
Forced Swim Test and Tail Suspension Test: These models are used to assess potential antidepressant activity. Blockade of presynaptic 5-HT1A autoreceptors can enhance serotonergic neurotransmission, a mechanism shared by some antidepressant drugs.
Elevated Plus Maze and Light-Dark Box: These tests are used to evaluate anxiolytic or anxiogenic effects. The role of postsynaptic 5-HT1A receptors in anxiety is complex, and antagonism at these sites could modulate anxiety-like behaviors.
For dopamine D2 receptor antagonism, behavioral and neurochemical paradigms could include:
Apomorphine- or Amphetamine-induced hyperlocomotion: Dopamine agonists like apomorphine and stimulants like amphetamine induce increased locomotor activity in rodents. A D2 antagonist such as this compound would be expected to attenuate this hyperlocomotion.
Catalepsy tests: A common side effect of D2 receptor blockade is the induction of catalepsy, a state of motor rigidity. The potential of this compound to induce catalepsy would be a key aspect of its preclinical assessment.
In vivo microdialysis: This neurochemical technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions. D2 receptor antagonists can increase the release of dopamine in areas like the striatum and prefrontal cortex by blocking presynaptic autoreceptors.
The confirmation of this compound as an in vivo antagonist at both 5-HT1A and dopamine D2 receptors suggests its potential to modulate both serotonergic and dopaminergic systems, a profile of interest for various neuropsychiatric conditions. nih.gov
Utilization of this compound as a Pharmacological Research Tool
The compound this compound has been characterized as a potent and selective antagonist for both serotonin 5-HT1A and dopamine D2 receptors, a dual activity that makes it a valuable instrument in neuropharmacological research. acs.orgresearchgate.net Its utility as a research tool stems from its ability to selectively block these specific receptors, allowing investigators to probe their roles in various physiological and pathological processes within preclinical models.
The development of this compound was guided by quantitative structure-activity relationship (QSAR) studies and neural network models, which aimed to optimize selectivity for the 5-HT1A receptor over the α1-adrenergic receptor. acs.orguab.cat This design process resulted in a compound with high affinity for both 5-HT1A and D2 receptors, while demonstrating significantly lower affinity for other receptor types, thereby ensuring targeted effects in experimental settings. acs.org
Detailed Research Findings
Research has established that this compound acts as an antagonist in vivo at both presynaptic and postsynaptic 5-HT1A receptor sites, as well as at dopamine D2 receptors. acs.orguab.cat This dual antagonism allows for the investigation of the integrated roles of the serotonergic and dopaminergic systems in the central nervous system. As a pharmacological tool, this compound can be employed to dissect the contributions of these specific receptors to neuronal signaling, behavior, and the mechanisms of action of other psychoactive compounds.
The specific binding affinities of this compound have been quantified, providing a clear profile of its potency and selectivity. These characteristics are essential for its application as a precise research tool, as they allow for the targeted blockade of 5-HT1A and D2 receptors with minimal off-target effects.
| Receptor | Binding Affinity (Ki, nM) | Activity |
|---|---|---|
| 5-HT1A | 27 | Antagonist |
| Dopamine D2 | 22 | Antagonist |
| α1-adrenergic | > 1000 | Low Affinity |
| 5-HT2A | > 1000 | Low Affinity |
| 5-HT3 | > 1000 | Low Affinity |
| 5-HT4 | > 1000 | Low Affinity |
| Benzodiazepine (Bz) | > 1000 | Low Affinity |
The high selectivity of this compound, particularly its low affinity for α1-adrenergic, 5-HT2A, 5-HT3, and 5-HT4 receptors, underscores its value in isolating the functions of 5-HT1A and D2 receptors in preclinical studies. acs.org This allows researchers to investigate the specific consequences of blocking these two receptor populations without the confounding influence of interactions with other monoaminergic receptors. The characterization of this compound as an in vivo antagonist at both pre- and postsynaptic 5-HT1A receptors further enhances its utility, enabling the exploration of the distinct roles these receptor localizations play in regulating serotonergic neurotransmission. uab.cat
While the foundational research has positioned this compound as a potentially useful pharmacological tool, detailed reports of its extensive application in a wide range of preclinical models were not prevalent in the reviewed literature. However, its established profile provides a strong basis for its use in studies aimed at elucidating the complex interplay between the serotonin and dopamine systems in neuropsychiatric disorders.
Theoretical Contributions and Prospective Research Avenues for Ef 7412
Advancement of Knowledge in G Protein-Coupled Receptor (GPCR) Ligand Design
The design and synthesis of EF-7412 exemplify a sophisticated approach to GPCR ligand design, leveraging computational models to achieve a desired pharmacological profile. The development of this compound was guided by a Quantitative Structure-Activity Relationship (QSAR) analysis that utilized artificial neural networks (ANNs). nih.gov This method allowed for the exploration of the structural requirements necessary for selectivity between the 5-HT1A and α1-adrenergic receptors within a series of phenylpiperazine compounds. nih.gov
The successful application of ANNs in predicting the affinity of these compounds for their respective receptors demonstrates the power of machine learning in modern drug design. By comparing the models for 5-HT1A and α1 receptors, researchers were able to glean insights that informed the specific structural modifications leading to the creation of this compound, a compound with high affinity for the 5-HT1A receptor and negligible affinity for the α1 receptor. nih.gov This approach not only yielded a novel chemical entity but also contributed to a deeper understanding of the molecular features governing ligand-receptor interactions at these important GPCRs. The principles learned from the development of this compound can be applied to the design of other selective ligands for a variety of GPCR targets, thus advancing the broader field of rational drug design.
The selectivity of this compound is a key aspect of its contribution to GPCR ligand design. It exhibits a high affinity for both 5-HT1A and dopamine (B1211576) D2 receptors while showing minimal interaction with other serotonin (B10506) receptor subtypes (5-HT2A, 5-HT3, 5-HT4) and benzodiazepine (B76468) (Bz) receptors. nih.gov This level of selectivity is crucial for minimizing off-target effects and for creating research tools that can probe the function of specific receptor systems with greater precision.
| Receptor | Affinity (Ki, nM) |
|---|---|
| 5-HT1A | 27 |
| Dopamine D2 | 22 |
| α1-adrenergic | >1000 |
Methodological Innovation in Drug Discovery and Preclinical Research
The development of this compound highlights the integration of computational and synthetic chemistry as a methodological innovation in drug discovery. The use of ANNs to model QSAR is a departure from more traditional statistical methods and represents a forward-thinking approach to identifying promising lead compounds. nih.gov This in silico screening process can significantly reduce the time and resources required for the initial stages of drug discovery by prioritizing the synthesis and testing of compounds with the highest probability of success.
Furthermore, the characterization of this compound as a mixed 5-HT1A/D2 antagonist provides a valuable tool for preclinical research. nih.gov This dual activity allows for the investigation of the synergistic or opposing roles of these two receptor systems in various physiological and pathological processes. In preclinical models of neuropsychiatric disorders, for example, this compound could be used to explore the therapeutic potential of simultaneously modulating both serotonin and dopamine pathways. This can lead to the development of more effective treatment strategies with potentially fewer side effects than compounds that target only a single receptor.
The availability of a selective mixed antagonist like this compound also facilitates the validation of new drug targets and the elucidation of the mechanisms of action of existing drugs. By using this compound to block the activity of 5-HT1A and D2 receptors, researchers can gain a clearer understanding of the downstream signaling pathways and physiological effects mediated by these receptors.
Identification of Unexplored Molecular and Cellular Mechanisms Modulated by this compound
The dual antagonism of 5-HT1A and D2 receptors by this compound opens up new avenues for exploring the molecular and cellular mechanisms that are regulated by the interplay of serotonin and dopamine. While the individual roles of these neurotransmitter systems are well-studied, the consequences of their simultaneous blockade are less understood. This compound provides a unique opportunity to investigate the integrated signaling cascades that are initiated by these two GPCRs.
For instance, research could focus on how the combined antagonism of 5-HT1A and D2 receptors affects downstream effectors such as adenylyl cyclase and various protein kinases in different brain regions. This could reveal novel points of convergence or divergence in the signaling pathways of these two systems. Furthermore, studies at the cellular level could examine the impact of this compound on neuronal excitability, synaptic plasticity, and gene expression. These investigations could uncover previously unknown functional interactions between the serotonergic and dopaminergic systems that are relevant to both normal brain function and the pathophysiology of various neurological and psychiatric disorders.
| Research Area | Potential Focus of Investigation |
|---|---|
| Signal Transduction | Effects on second messenger systems (e.g., cAMP) and protein kinase cascades. |
| Cellular Electrophysiology | Modulation of neuronal firing patterns and synaptic transmission. |
| Gene Expression | Identification of genes and signaling pathways regulated by combined 5-HT1A/D2 blockade. |
Future Directions for this compound as a Probe in Neuroscientific Inquiry
Looking ahead, this compound has significant potential as a chemical probe for dissecting the complex circuitry of the brain. Its specific pharmacological profile makes it an ideal tool for in vivo studies aimed at understanding the roles of 5-HT1A and D2 receptors in behavior and cognition. For example, it could be used in animal models to investigate the contribution of these receptors to learning and memory, mood regulation, and motor control.
Moreover, the antagonist properties of this compound at both pre- and postsynaptic 5-HT1A receptors, as well as at D2 receptors, allow for a nuanced investigation of its effects on neurotransmitter release and postsynaptic signaling. nih.gov This makes it a valuable tool for clarifying the precise roles of these different receptor populations in mediating the effects of serotonin and dopamine. Future research could also involve the use of advanced neuroimaging techniques in combination with this compound administration to map the brain regions and neural circuits that are affected by its dual antagonist activity. Such studies would provide a more comprehensive understanding of the integrated functions of the serotonergic and dopaminergic systems and could pave the way for the development of novel therapeutic interventions for a range of brain disorders.
Q & A
Q. What are best practices for visualizing this compound’s complex datasets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
